An In-depth Technical Guide to Boc-NH-PEG2-C2-NHS Ester: A Core Component in Bioconjugation and Drug Development
An In-depth Technical Guide to Boc-NH-PEG2-C2-NHS Ester: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a Boc-protected amine, a flexible di-ethylene glycol (PEG2) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester, enables the covalent linkage of molecules to primary amines on proteins and other biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Boc-NH-PEG2-C2-NHS ester is a valuable tool for researchers seeking to create stable bioconjugates. The tert-butyloxycarbonyl (Boc) protecting group offers an orthogonal handle for sequential conjugations, while the hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The NHS ester provides a reliable method for forming stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins. A primary application of this linker is in the synthesis of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]
Physicochemical Properties
The key physicochemical properties of Boc-NH-PEG2-C2-NHS ester are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethyl)carbamate | N/A |
| Molecular Formula | C16H26N2O8 | [1] |
| Molecular Weight | 374.39 g/mol | [1] |
| CAS Number | 2183440-73-3 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98.0% | [1] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Core Applications
The versatility of Boc-NH-PEG2-C2-NHS ester lends itself to a variety of applications in biomedical research and drug development.
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Proteolysis Targeting Chimeras (PROTACs): This is a primary application where the linker is used to synthesize heterobifunctional molecules that induce the degradation of specific target proteins.[1][2] The linker connects a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5]
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.
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Peptide and Protein Modification: It is used to conjugate peptides and proteins with other molecules, such as fluorescent dyes, biotin, or other labels for detection and analysis.
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Surface Modification: The linker can be used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and immunoassays.
Experimental Protocols
General Protocol for Conjugation to a Primary Amine (e.g., Protein)
This protocol outlines the general steps for conjugating Boc-NH-PEG2-C2-NHS ester to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
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Boc-NH-PEG2-C2-NHS ester
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).
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Prepare Linker Solution: Immediately before use, dissolve Boc-NH-PEG2-C2-NHS ester in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mg/mL).
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Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
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Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
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Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
Synthesis of a PROTAC using Boc-NH-PEG2-C2-NHS Ester
This protocol provides a generalized workflow for the synthesis of a PROTAC, which involves a two-step process: conjugation of the first ligand to the linker, followed by deprotection and conjugation of the second ligand.
Step 1: Conjugation of the First Ligand (with a primary amine)
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Follow the general conjugation protocol (Section 4.1) to react the amine-containing ligand (either the target protein binder or the E3 ligase ligand) with Boc-NH-PEG2-C2-NHS ester.
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Purify the resulting Boc-protected intermediate using an appropriate chromatographic method (e.g., silica (B1680970) gel chromatography).
Step 2: Boc Deprotection and Conjugation of the Second Ligand (with a carboxylic acid)
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Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA). Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. After completion, remove the solvent and excess TFA under reduced pressure.
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Activation of the Second Ligand: In a separate flask, dissolve the second ligand (containing a carboxylic acid) in anhydrous DMF. Add a peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
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Final Conjugation: Add the deprotected amine intermediate from step 2.1 to the activated second ligand solution. Stir the reaction at room temperature overnight.
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Purification: Purify the final PROTAC molecule by reverse-phase HPLC.
Signaling Pathways and Workflows
PROTAC Mechanism of Action
The primary function of a PROTAC synthesized with Boc-NH-PEG2-C2-NHS ester is to induce the degradation of a target protein via the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Boc-NH-PEG2-C2-NHS ester follows a logical multi-step workflow.
Caption: General workflow for the synthesis of a PROTAC.
Conclusion
Boc-NH-PEG2-C2-NHS ester is a highly valuable and versatile heterobifunctional linker for researchers in the life sciences. Its well-defined structure and predictable reactivity make it an ideal tool for creating stable bioconjugates with enhanced properties. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in a range of applications, from fundamental research to the development of novel therapeutics like PROTACs. As the field of targeted protein degradation and bioconjugation continues to evolve, the strategic application of well-designed linkers such as Boc-NH-PEG2-C2-NHS ester will remain a cornerstone of innovation.
